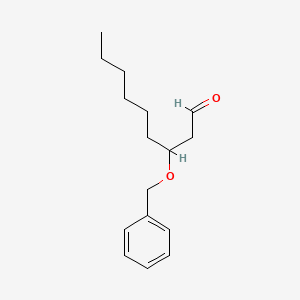
3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethylformamide dimethyl acetal to yield an imine intermediate, which is then hydrolyzed to produce the desired compound . Another method involves the bromination of 1,3-bis(trifluoromethyl)benzene using N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in sulfuric acid or trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions: 3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, amines, and other derivatives with modified functional groups .
科学的研究の応用
Chemistry: In chemistry, 3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: Its trifluoromethyl groups enhance its binding affinity to biological targets .
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: Industrially, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit specific enzymes or modulate receptor activity, leading to various biological effects .
類似化合物との比較
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)styrene
Comparison: Compared to these similar compounds, 3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, making it more versatile in various applications .
特性
CAS番号 |
103797-41-7 |
|---|---|
分子式 |
C4H2F6N4 |
分子量 |
220.08 g/mol |
IUPAC名 |
3,5-bis(trifluoromethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C4H2F6N4/c5-3(6,7)1-12-13-2(14(1)11)4(8,9)10/h11H2 |
InChIキー |
ZMFQTIZSANFKKQ-UHFFFAOYSA-N |
正規SMILES |
C1(=NN=C(N1N)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

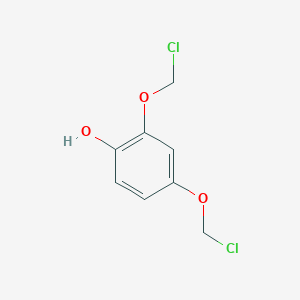
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
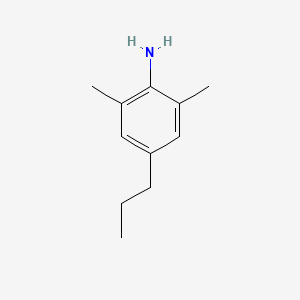
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
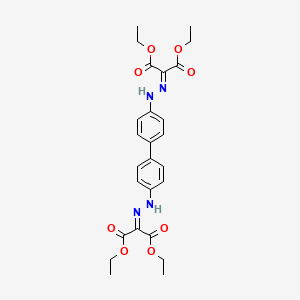

![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
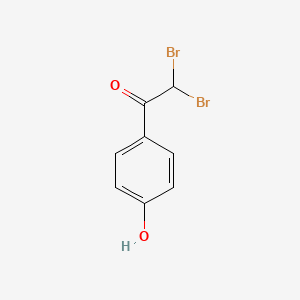
silane](/img/structure/B14340799.png)
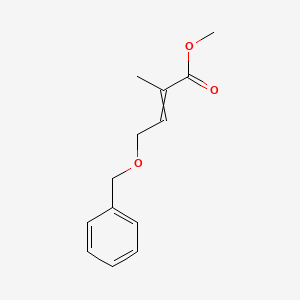
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
